2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBLWVZHMFQDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Nitrophenyl Acetic Acid Derivatives
The synthesis begins with hydrogenation of 4-nitrophenyl acetic acid or its esters. As described in patent WO2018/007986A1, this step employs palladium on carbon (Pd/C) under mild hydrogen pressure (0.1–0.6 bar) at 40–50°C. The reaction proceeds in a "one-pot" manner to yield trans-4-aminocyclohexyl acetic acid derivatives. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | >90% conversion |
| Temperature | 40–50°C | Minimizes side products |
| Hydrogen Pressure | 0.1–0.6 bar | Ensures selectivity |
This step is pivotal for establishing the trans-configuration of the cyclohexyl ring, which is essential for downstream reactivity.
tert-Butoxycarbonyl (Boc) Protection
The introduction of the Boc group to the amine functionality follows methods outlined in Organic Syntheses and patent literature. Key steps include:
-
Reaction Conditions :
-
Monitoring : Progress is tracked via thin-layer chromatography (TLC), with reaction times ranging from 2–24 hours depending on steric hindrance.
A representative procedure from TCIChemicals involves reacting ethyl 2-[trans-4-aminocyclohexyl]acetate with Boc-anhydride in DMF/water, yielding the Boc-protected ethyl ester intermediate (CAS: 946598-34-1) with >98% purity.
Ester Hydrolysis to Carboxylic Acid
The final step converts the ethyl ester to the carboxylic acid. Two approaches are documented:
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Acidic Hydrolysis : Uses hydrochloric acid (HCl) in aqueous methanol at reflux.
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Alkaline Hydrolysis : Employs sodium hydroxide (NaOH) in methanol/water, followed by acidification with HCl.
| Method | Conditions | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, methanol, 12 h reflux | 85–90 |
| Alkaline Hydrolysis | 2M NaOH, 8 h, RT | 78–82 |
The choice of method depends on scale and purity requirements. Industrial processes favor acidic hydrolysis for its reproducibility.
Industrial-Scale Optimization
Hydrogenation Challenges
Partial reduction of intermediates, such as converting esters to aldehydes, requires precise control. The patent WO2018/007986A1 highlights the use of diisobutylaluminum hydride (DIBALH) at -78°C to suppress over-reduction. This low-temperature operation is critical but poses engineering challenges in large-scale reactors.
Boc-Protection Scalability
For industrial applications, sodium bicarbonate is preferred over tertiary amines due to cost and ease of removal. A 1.2:1 molar ratio of Boc-Cl to amine ensures complete protection while minimizing side reactions.
Alternative Synthetic Routes
Oxidative Methods
Dess-Martin periodinate and rhodium-catalyzed reductions have been explored but are limited by cost and scalability. For example:
Novel Intermediates
Recent patents disclose intermediates like (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)-acetic acid , synthesized via reaction of the amine with dimethylcarbamoyl chloride. This route avoids Boc-protection altogether but introduces additional purification steps.
Physicochemical Data and Characterization
The compound’s properties, as reported by PubChem and VulcanChem, include:
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
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Esterification : Reacting with alcohols (e.g., ethanol) in the presence of HCl or H<sub>2</sub>SO<sub>4</sub> yields the corresponding ethyl ester .
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Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/H<sub>2</sub>O) conditions regenerate the carboxylic acid .
Example Conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 85–95% | |
| Hydrolysis | 6M HCl, 80°C, 4h | >90% |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the free amine:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol .
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Mechanism : Acidic hydrolysis generates a carbamic acid intermediate, releasing CO<sub>2</sub> and tert-butanol .
Example :
text2-{[(Boc)amino]} → 2-amino-2-(4-ethylcyclohexyl)acetic acid Conditions: 4M HCl in dioxane, 25°C, 2h[4] Yield: ~95%
Amide Bond Formation
The carboxylic acid reacts with amines via coupling reagents:
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Applications : Forms peptidomimetics or conjugates with bioactive amines (e.g., piperazine derivatives) .
Case Study :
Coupling with 2,3-dichlorophenylpiperazine using EDCl/HOBt yielded a piperazine-linked derivative (83% yield) .
Reduction of the Carboxylic Acid Group
The acid is reduced to a primary alcohol via borane or LiAlH<sub>4</sub>:
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LiAlH<sub>4</sub> : Converts –COOH to –CH<sub>2</sub>OH in anhydrous THF .
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NaBH<sub>4</sub>/AlCl<sub>3</sub> : Alternative for ester intermediates (e.g., ethyl ester → alcohol) .
Example :
textEthyl ester → Alcohol Reagents: NaBH<sub>4</sub>, AlCl<sub>3</sub>, THF, 0–25°C Yield: Quantitative[4]
Substitution Reactions via Mesylation
The hydroxyl group (post-reduction) is activated for nucleophilic substitution:
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Mesylation : Methanesulfonyl chloride (MsCl) in DCM with triethylamine .
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Substitution : Reacts with amines (e.g., piperazines) in dichloromethane or toluene .
Typical Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | MsCl, Et<sub>3</sub>N | 0°C, 1h | >95% |
| 2 | Piperazine, K<sub>2</sub>CO<sub>3</sub> | 25°C, 12h | 80–85% |
Stability and Handling Considerations
Scientific Research Applications
Peptide Synthesis
The Boc group is widely used in peptide synthesis as a protecting group for amino acids. This compound allows for the selective protection of the amino group during peptide coupling reactions, facilitating the synthesis of complex peptides with high purity.
Pharmaceutical Development
Research indicates that derivatives of Boc-amino acids exhibit bioactive properties, making them suitable candidates for drug development. They can serve as precursors for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and metabolic diseases.
Bioconjugation Techniques
The compound can be utilized in bioconjugation processes where it acts as a linker between biomolecules. This application is crucial in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy while minimizing side effects.
Mechanistic Studies in Enzyme Activity
Studies have shown that Boc-amino acids can be employed to investigate enzyme mechanisms by acting as substrates or inhibitors. This application is particularly relevant in understanding the catalytic activity of proteases and other enzymes involved in metabolic pathways.
Case Study 1: Peptide Synthesis Optimization
In a study focusing on optimizing peptide synthesis protocols, researchers demonstrated that using Boc-protected amino acids significantly improved yield and purity in solid-phase peptide synthesis (SPPS). The use of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid allowed for efficient coupling reactions due to its stability under various reaction conditions.
Case Study 2: Drug Development for Neurological Disorders
A series of compounds derived from Boc-amino acids were synthesized and evaluated for their neuroprotective effects in vitro. The findings indicated that certain derivatives exhibited promising activity against neurodegeneration models, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .
Comparison with Similar Compounds
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-methylcyclohexyl)acetic acid ()
- Molecular Formula: C₁₄H₂₅NO₄
- Molecular Weight : 271.35 g/mol
- Key Difference : The methyl group at the cyclohexyl position reduces steric bulk compared to the ethyl group in the target compound. This may enhance solubility but decrease membrane permeability.
- Application : Used in solid-phase peptide synthesis (SPPS) due to its balance of hydrophobicity and ease of deprotection .
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid ()
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Key Difference: The trans-configuration of the amino group on the cyclohexane ring introduces distinct conformational preferences, affecting binding interactions in biological systems.
- Safety Profile : Classified with hazards H302, H315, H319, and H335, similar to other Boc-protected compounds .
2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid ()
- Molecular Formula: C₁₃H₂₀F₂NO₄ (acetic acid co-crystal)
- Key Difference : Fluorine atoms at the 4,4-positions increase electronegativity and metabolic stability, making it suitable for drug candidates targeting enzymes sensitive to halogen interactions .
Heterocyclic and Functional Group Modifications
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid, commonly referred to as Boc-amino-acetic acid, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 327156-95-6
The biological activity of Boc-amino-acetic acid can be attributed to its interaction with various biological targets. Notably, it has shown potential in modulating cholinergic systems by influencing acetylcholine receptors (AChRs), which play a crucial role in cognitive functions and neuromodulation.
Cholinergic System Interaction
Research indicates that compounds targeting the cholinergic system can enhance cognitive function. For instance, derivatives of Boc-amino-acetic acid have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling.
Biological Activity Data
Case Studies
-
Cognitive Enhancement in Animal Models
- A study involving the administration of Boc-amino-acetic acid derivatives in rat models demonstrated significant improvements in memory and learning tasks. The compounds showed a marked reduction in AChE activity, correlating with enhanced cognitive performance.
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In Vitro Studies on Neuronal Cells
- In vitro experiments revealed that Boc-amino-acetic acid enhances neuronal survival under stress conditions by modulating neurotrophic factors. This suggests a neuroprotective role, which could be beneficial in neurodegenerative diseases.
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Pharmacokinetic Studies
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for Boc-amino-acetic acid derivatives, suggesting potential for oral bioavailability.
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid, and what reaction conditions are critical for optimal yield?
Answer:
Synthesis typically involves coupling the Boc-protected amine with a 4-ethylcyclohexyl acetic acid derivative. Key steps include:
- Amino Protection : Use Boc-anhydride under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .
- Coupling Reaction : Activate the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .
- Critical Conditions : Temperature control (<25°C), anhydrous solvents, and reaction monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane). Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric precision .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclohexyl proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 300.2) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound?
Answer:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals from the cyclohexyl and ethyl groups .
- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .
- Cross-Referencing : Compare with analogous compounds (e.g., 4-methylcyclohexyl derivatives) to identify steric or electronic effects .
Advanced: What strategies optimize the Boc deprotection step while minimizing side reactions in downstream applications?
Answer:
- Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to cleave the Boc group without degrading the cyclohexyl moiety .
- Scavengers : Add triisopropylsilane (TIS) to quench reactive intermediates (e.g., tert-butyl cations) .
- Monitoring : Track deprotection via TLC (disappearance of Boc-protected spot) or FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹) .
Basic: What are the primary safety considerations when handling this compound in laboratory settings?
Answer:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : Rinse eyes with water for 15 minutes; wash skin with soap. Seek medical attention if ingested .
Advanced: How does the steric environment of the 4-ethylcyclohexyl group influence the compound's reactivity in peptide coupling reactions?
Answer:
- Steric Hindrance : The ethyl group on the cyclohexane ring reduces nucleophilic attack efficiency during coupling.
- Mitigation : Use high-activation reagents (e.g., HATU instead of EDCI) and polar aprotic solvents (DMF) to enhance reactivity .
- Kinetic Studies : Monitor reaction progress via ¹H NMR to adjust reagent stoichiometry dynamically .
Advanced: What experimental designs are recommended for assessing the compound's stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing : Incubate at pH 2–9 (HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks .
- Analytical Endpoints : Quantify degradation via HPLC and identify byproducts (e.g., free amine or cyclohexanol derivatives) using LC-MS .
- Statistical Design : Use a factorial approach (e.g., 2³ design) to model interactions between pH, temperature, and ionic strength .
Basic: Why is the tert-butoxycarbonyl (Boc) group preferred for amine protection in the synthesis of this compound?
Answer:
- Stability : Boc resists basic conditions and nucleophilic attacks during coupling reactions .
- Deprotection Specificity : Cleaved selectively with mild acids (e.g., TFA) without disrupting acid-labile groups .
- Compatibility : Ideal for solid-phase peptide synthesis (SPPS) and multi-step organic syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
